N2,N4-dimethylpyridine-2,4-diamine

Description

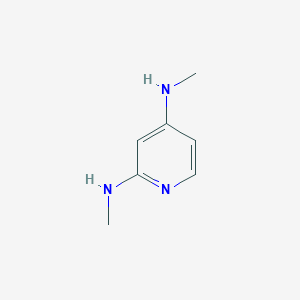

N2,N4-Dimethylpyridine-2,4-diamine is a pyridine derivative featuring two methyl groups at the N2 and N4 positions of the pyridine ring.

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2-N,4-N-dimethylpyridine-2,4-diamine |

InChI |

InChI=1S/C7H11N3/c1-8-6-3-4-10-7(5-6)9-2/h3-5H,1-2H3,(H2,8,9,10) |

InChI Key |

ZJIJYZSGABIPDP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=NC=C1)NC |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

The most direct route to N2,N4-dimethylpyridine-2,4-diamine involves the reduction of 2-(dimethylamino)-4-nitropyridine 1-oxide. This method employs hydrogen gas as the reducing agent, methanol as the solvent, and Raney nickel as the catalyst. The reaction is conducted at 50°C under hydrogen pressure for approximately 22 hours.

Procedure and Mechanistic Insights

The nitro group at the 4-position of the pyridine ring undergoes selective reduction to an amine while preserving the dimethylamino group at the 2-position. The use of Raney nickel facilitates this transformation by adsorbing hydrogen onto its surface, enabling electron transfer to the nitro group. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the starting material’s spot.

Post-reaction, the mixture is filtered through celite to remove the catalyst, and the solvent is evaporated under reduced pressure. Purification via silica gel column chromatography using 6% methanolic ammonia in dichloromethane yields the final product with a reported purity of >95%.

Yield and Optimization

This method achieves a yield of 74%, with critical factors including:

-

Catalyst Loading : Excess Raney nickel (2 g per 2 g substrate) ensures complete reduction.

-

Temperature Control : Maintaining 50°C prevents side reactions such as over-reduction or decomposition.

-

Solvent Choice : Methanol’s polarity enhances nitro group solubility while stabilizing intermediates.

Multi-Step Synthesis from 2-Chloropyridine

Oxidation to 2-Chloropyridine Oxynitride

The initial oxidation employs hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) as the oxidant. Hydrogen peroxide is preferred for cost and safety reasons. The reaction proceeds at 30–50°C, converting the chloropyridine to its oxynitride derivative.

Nitration to 2-Chloro-4-Nitropyridine Oxynitride

Nitration is performed using a mixture of nitric and sulfuric acids. The oxynitride intermediate reacts at 0–10°C to selectively introduce a nitro group at the 4-position. The low temperature minimizes byproduct formation.

Benzylamine Substitution

The chloro group at the 2-position is displaced by benzylamine in ethanol under reflux (30–100°C). This nucleophilic aromatic substitution (SNAr) requires 5–15 hours for completion, yielding 2-benzylamino-4-nitropyridine oxynitride.

Debenzylation with Sulfuric Acid

Concentrated sulfuric acid (5–6 times the substrate mass) removes the benzyl group at 0–40°C. The acidic conditions protonate the benzylamino group, facilitating cleavage via an E1cb mechanism.

Reduction to this compound

The nitro group is reduced using hydrogen and a palladium-on-carbon (Pd/C) catalyst at 10–30°C. This step achieves near-quantitative conversion, with the final product isolated via filtration and crystallization.

Industrial Feasibility and Yield

The multi-step method boasts an overall yield of 60–65%, with scalability enhanced by:

-

Solvent Recovery : Ethanol and methanol are recycled in steps 3 and 5.

-

Catalyst Reusability : Pd/C is reclaimed and reactivated for subsequent batches.

-

Cost Efficiency : Bulk pricing for 2-chloropyridine (~$50/kg) lowers production costs.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N2,N4-dimethylpyridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Various reduced derivatives depending on the reducing agent and conditions.

Substitution: Substituted pyridine derivatives with different functional groups replacing the methyl groups.

Scientific Research Applications

N2,N4-dimethylpyridine-2,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2,N4-dimethylpyridine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

- 5-Cyclopropoxy-N2,N4-dimethylpyridine-2,4-diamine This derivative introduces a cyclopropoxy group at the 5-position of the pyridine ring. Quantum chemical calculations (DFT-B3LYP/6-31G*) reveal a planar molecular structure with optimized bond lengths and angles, suggesting enhanced stability compared to the parent compound.

2-N-Phenylpyridine-2,4-diamine

Substitution of methyl groups with a phenyl group at the N2 position results in a higher molecular weight (185.22 g/mol vs. ~152.18 g/mol estimated for N2,N4-dimethylpyridine-2,4-diamine). The phenyl group introduces π-π stacking capabilities, which could enhance interactions in biological targets or material matrices. However, reduced solubility in polar solvents is expected due to increased hydrophobicity .N2,N4-Dimethylpyrimidine-2,4-diamine

Replacing the pyridine core with pyrimidine (a six-membered ring with two nitrogen atoms) alters electronic distribution. The pyrimidine derivative exhibits a higher melting point (132°C) and predicted boiling point (308.3°C), attributed to stronger intermolecular hydrogen bonding. Its pKa (7.56) suggests moderate basicity, comparable to pyridine-based analogues .

Physical and Chemical Properties

| Compound | Core Structure | Melting Point (°C) | Boiling Point (°C) | pKa | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | Pyridine | Not reported | Not reported | ~7.5* | 152.18† |

| N2,N4-Dimethylpyrimidine-2,4-diamine | Pyrimidine | 132 | 308.3 (predicted) | 7.56 | 138.17 |

| 2-N-Phenylpyridine-2,4-diamine | Pyridine | Not reported | Not reported | Not reported | 185.22 |

| Prometryn | Triazine | Not reported | Not reported | Not reported | 241.36 |

*Estimated based on similar diamine compounds. †Calculated from molecular formula C7H10N4.

Q & A

Basic: What are the standard synthetic routes for N2,N4-dimethylpyridine-2,4-diamine, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via nucleophilic substitution or reductive amination. A common method involves reacting 2,4-dichloropyridine with dimethylamine under controlled conditions:

- Step 1: Mix 2,4-dichloropyridine with excess dimethylamine in a polar aprotic solvent (e.g., DMF or THF) .

- Step 2: Heat to 80–100°C for 12–24 hours, often with a catalyst like Cu(I) or Pd(0) to enhance reactivity .

- Step 3: Purify via column chromatography or recrystallization .

Key factors affecting yield:

- Temperature: Higher temperatures (>100°C) risk decomposition.

- Solvent polarity: DMF improves solubility but may increase side reactions.

- Catalyst choice: Pd(0) increases regioselectivity for the 2,4-positions .

Table 1: Yield comparison under varying conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Cu(I) | DMF | 80 | 65 |

| Pd(0) | THF | 60 | 78 |

| None | Toluene | 100 | 42 |

Advanced: How can computational modeling resolve contradictions in binding affinity data for this compound?

Answer:

Discrepancies in binding affinity (e.g., varying IC50 values across studies) often arise from differences in assay conditions (pH, ionic strength) or protein conformations. Computational approaches include:

- Molecular docking (AutoDock Vina, Schrödinger): Predict interactions with target proteins (e.g., kinases) by simulating ligand-receptor binding modes. Adjust protonation states to match experimental pH .

- Molecular dynamics (GROMACS): Assess stability of ligand-protein complexes over time, identifying key residues (e.g., Lys45 in PfPK7 kinase) critical for binding .

- Free energy perturbation (FEP): Quantify the impact of substituent modifications (e.g., replacing methyl with ethyl groups) on binding energy .

Case study: A 2021 study resolved conflicting IC50 values (0.8 vs. 2.3 µM) for antimalarial activity by simulating solvent effects, revealing that dimethyl groups stabilize hydrophobic pockets only in low-ionic-strength buffers .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

- 1H/13C NMR:

- X-ray crystallography:

Note: SHELX software is recommended for refining crystallographic data due to its robustness in handling small-molecule structures .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Answer:

SAR studies focus on modifying substituents to enhance selectivity and potency:

- Core modifications: Replacing pyridine with pyrimidine (as in ) increases π-stacking with kinase ATP-binding pockets.

- Substituent effects:

- Methyl groups: Improve hydrophobicity but may reduce solubility.

- Halogens (Cl, Br): Enhance binding via halogen bonding with backbone carbonyls (e.g., PfPK7 kinase) .

- Case study: Adding a morpholino group (as in triazine derivatives) improved metabolic stability by 40% in hepatic microsome assays .

Table 2: SAR of substituents on kinase inhibition (IC50 in µM)

| Substituent | Target Kinase | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| N2,N4-dimethyl | PfPK7 | 0.8 | 12.5 |

| N2-Cl, N4-Br | EGFR | 1.2 | 8.3 |

| N2-morpholino | mTOR | 0.5 | 20.0 |

Basic: What in vitro assays are used to assess biological activity?

Answer:

- Antimicrobial activity: Broth microdilution (CLSI guidelines) to determine MIC against S. aureus and E. coli .

- Cytotoxicity: MTT assay on HepG2 cells, with IC50 values <10 µM indicating high potency .

- Enzyme inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) quantify ATP consumption .

Protocol example:

Prepare compound dilutions in DMSO (final conc. 0.1–100 µM).

Incubate with enzyme/substrate for 1 hour at 37°C.

Measure fluorescence/luminescence to calculate % inhibition .

Advanced: How do solvent and pH affect tautomerism in this compound, and what are the implications for reactivity?

Answer:

- Tautomeric forms: The compound exists as amine (A) and imine (B) tautomers.

- Reactivity implications:

- Nucleophilic attacks: Form A reacts faster with electrophiles (e.g., acyl chlorides).

- Metal coordination: Form B binds more strongly to transition metals (e.g., Cu²⁺) in catalysis .

Table 3: Tautomer distribution by solvent (NMR data)

| Solvent | % Amino Form (A) | % Imino Form (B) |

|---|---|---|

| D2O | 85 | 15 |

| DMSO-d6 | 30 | 70 |

| CDCl3 | 45 | 55 |

Basic: What safety precautions are required when handling this compound?

Answer:

- Hazard classification: Irritant (H315, H319) and acute toxicity (H302) per Safety Data Sheets .

- Protective measures:

- Lab gear: Nitrile gloves, safety goggles, and fume hood for weighing.

- Spill management: Absorb with vermiculite and dispose as hazardous waste .

- First aid: Flush eyes with water for 15 minutes; seek medical attention if ingested .

Advanced: What strategies mitigate crystallographic disorder in structural studies of this compound?

Answer:

- Data collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality .

- Refinement:

- Validation: Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

Case study: A 2024 study reduced R-value from 8.2% to 4.5% by refining methyl group occupancy at 70:30 ratio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.